molecular formula C12H13N3O2 B1309531 5-Nitro-2-(piperidin-1-yl)benzonitrile CAS No. 32188-75-3

5-Nitro-2-(piperidin-1-yl)benzonitrile

Cat. No.: B1309531
CAS No.: 32188-75-3
M. Wt: 231.25 g/mol
InChI Key: AFQKJSKHZCXGLQ-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization in Drug Synthesis

  • Antituberculosis Drug Candidates : Research on structural characterization of side products in the synthesis of new anti-tuberculosis drug candidates identified compounds with potential therapeutic applications. This includes the analysis of compounds like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, indicating the importance of structural analysis in drug development (Eckhardt et al., 2020).

Synthesis of Heterocyclic Compounds

  • Enaminonitriles in Heterocyclic Synthesis : A study demonstrated the use of enaminonitriles for synthesizing 1,3-diaryl-4-aminopyrazole derivatives, highlighting the role of piperidine in generating these compounds with potential pharmaceutical applications (Medrasi et al., 2013).

Corrosion Inhibition

  • Piperine Derivatives as Corrosion Inhibitors : Investigation into the effectiveness of piperidine derivatives in corrosion inhibition on iron surfaces revealed their potential in materials science. This study underscores the significance of molecular interactions in designing efficient corrosion inhibitors (Belghiti et al., 2018).

Crystal Structure Analysis

  • X-ray Crystallography for Drug Development : The crystal structure of compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol has been analyzed, providing insights into the molecular geometry that can influence drug efficacy and stability (Prasad et al., 2008).

Theoretical Studies and Simulation

  • Quantum Chemical Studies on Corrosion Inhibition : Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, have been conducted on piperidine derivatives to predict their efficiency as corrosion inhibitors, demonstrating the intersection of computational chemistry and materials science (Kaya et al., 2016).

Anti-inflammatory Potential

  • Synthesis of Chromene Derivatives : Research into the synthesis and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential illustrates the application of piperidine derivatives in medicinal chemistry (Gandhi et al., 2018).

Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKJSKHZCXGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406582
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32188-75-3
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzonitrile (20 g) and piperidine (9.34 g) were added to ethanol (100 ml) and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure and diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous ethanol to give 5-nitro-2-piperidinobenzonitrile (17 g), melting point 75° C.
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